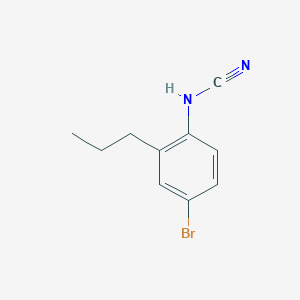

(4-Bromo-2-propylphenyl)cyanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

921631-59-6 |

|---|---|

Molecular Formula |

C10H11BrN2 |

Molecular Weight |

239.11 g/mol |

IUPAC Name |

(4-bromo-2-propylphenyl)cyanamide |

InChI |

InChI=1S/C10H11BrN2/c1-2-3-8-6-9(11)4-5-10(8)13-7-12/h4-6,13H,2-3H2,1H3 |

InChI Key |

VLVUCHBJXAJCCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC(=C1)Br)NC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Bromo-2-propylphenyl)cyanamide

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive, multi-step synthesis pathway for (4-Bromo-2-propylphenyl)cyanamide, a compound of interest in medicinal chemistry and drug development. The described methodology is based on established organic chemistry principles and analogous synthetic procedures for structurally related molecules. This document provides detailed experimental protocols, data presentation in tabular format, and a visual representation of the synthetic workflow.

The synthesis of this compound is proposed as a three-stage process starting from the commercially available 2-propylaniline:

-

Protection of the Amine Group: Acetylation of 2-propylaniline to form N-(2-propylphenyl)acetamide. This step protects the reactive amino group and directs the subsequent bromination to the para position.

-

Regioselective Bromination and Deprotection: Bromination of the activated aromatic ring of N-(2-propylphenyl)acetamide to yield N-(4-bromo-2-propylphenyl)acetamide, followed by acidic hydrolysis to remove the acetyl protecting group, affording 4-bromo-2-propylaniline.

-

Cyanation: Conversion of the synthesized 4-bromo-2-propylaniline to the final product, this compound, via a von Braun reaction using cyanogen bromide.

Each of these stages is detailed below with experimental protocols and expected outcomes.

Stage 1: Acetylation of 2-Propylaniline

The initial step involves the protection of the amino group of 2-propylaniline by acetylation. This is a standard procedure to reduce the reactivity of the amine and to introduce a sterically bulky group that directs subsequent electrophilic substitution to the para position.

Experimental Protocol:

A procedure analogous to the acetylation of aniline can be followed.[1][2]

-

In a suitable reaction flask, dissolve 2-propylaniline in a mixture of glacial acetic acid and water.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise to the stirred solution.

-

After the addition is complete, add a solution of sodium acetate in water to neutralize the acid and precipitate the product.

-

Collect the precipitated N-(2-propylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass/Volume |

| 2-Propylaniline | C9H13N | 135.21 | 1.0 equiv. | (Starting amount) |

| Acetic Anhydride | C4H6O3 | 102.09 | 1.1 equiv. | (Calculated) |

| Sodium Acetate | C2H3NaO2 | 82.03 | 1.2 equiv. | (Calculated) |

| N-(2-propylphenyl)acetamide | C11H15NO | 177.24 | - | (Theoretical Yield) |

Stage 2: Bromination and Deprotection

This stage involves the regioselective bromination of the acetylated intermediate, followed by the removal of the protecting group to yield the key intermediate, 4-bromo-2-propylaniline. The protocol is adapted from the synthesis of the analogous 4-bromo-2-methylaniline.[3]

Experimental Protocol: Bromination

-

Dissolve N-(2-propylphenyl)acetamide in glacial acetic acid in a reaction flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.

-

Pour the reaction mixture into a beaker containing ice water to precipitate the crude N-(4-bromo-2-propylphenyl)acetamide.

-

Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry.

Experimental Protocol: Deprotection (Acid Hydrolysis)

-

To a round-bottom flask, add the crude N-(4-bromo-2-propylphenyl)acetamide, ethanol, and concentrated hydrochloric acid.[3]

-

Heat the mixture under reflux for 1.5-2.5 hours.[3]

-

After cooling, neutralize the reaction mixture with an aqueous ammonia solution until the pH is between 8 and 10.[3]

-

The product, 4-bromo-2-propylaniline, may precipitate or can be extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by column chromatography or distillation under reduced pressure.

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass/Volume |

| N-(2-propylphenyl)acetamide | C11H15NO | 177.24 | 1.0 equiv. | (Starting amount) |

| Bromine | Br2 | 159.81 | 1.05 equiv. | (Calculated) |

| Concentrated HCl | HCl | 36.46 | (Excess) | (Sufficient volume) |

| 4-Bromo-2-propylaniline | C9H12BrN | 214.10 | - | (Theoretical Yield) |

Stage 3: Cyanation to this compound

The final step is the conversion of the primary aromatic amine to a cyanamide. The von Braun reaction, using cyanogen bromide, is a classic method for this transformation.[4]

Experimental Protocol:

-

Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Dissolve 4-bromo-2-propylaniline in a suitable aprotic solvent, such as diethyl ether or tetrahydrofuran, in a reaction flask.

-

Cool the solution to 0 °C.

-

Slowly add a solution of cyanogen bromide in the same solvent to the cooled amine solution.

-

A precipitate of the hydrobromide salt of the starting amine may form.

-

Allow the reaction to stir at 0 °C and then warm to room temperature over several hours.

-

The reaction mixture is then treated with a mild base (e.g., aqueous sodium bicarbonate solution) to neutralize the hydrobromic acid formed and to dissolve any amine hydrobromide salts.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass/Volume |

| 4-Bromo-2-propylaniline | C9H12BrN | 214.10 | 1.0 equiv. | (Starting amount) |

| Cyanogen Bromide | CBrN | 105.92 | 1.0 equiv. | (Calculated) |

| This compound | C10H11BrN2 | 239.11 | - | (Theoretical Yield) |

Characterization Data

While specific experimental data for the title compound and its intermediates are not widely published, the following table provides expected data based on structurally similar compounds. Actual experimental results should be confirmed by appropriate analytical techniques such as NMR, IR, and mass spectrometry.

| Compound | Expected Physical State | Expected Melting Point (°C) | Key Spectroscopic Features |

| N-(2-propylphenyl)acetamide | Solid | - | IR: N-H stretch (~3300 cm⁻¹), C=O stretch (~1660 cm⁻¹) |

| N-(4-bromo-2-propylphenyl)acetamide | Solid | - | IR: N-H stretch (~3300 cm⁻¹), C=O stretch (~1660 cm⁻¹). ¹H NMR: Aromatic protons show splitting pattern consistent with 1,2,4-trisubstitution. |

| 4-Bromo-2-propylaniline | Liquid or low-melting solid | - | IR: N-H stretches (doublet, ~3400-3200 cm⁻¹). ¹H NMR: Aromatic protons show splitting pattern consistent with 1,2,4-trisubstitution. |

| This compound | Solid | - | IR: N-H stretch (~3200 cm⁻¹), C≡N stretch (~2225 cm⁻¹). |

Synthesis Pathway and Workflow Diagrams

The overall synthesis pathway and experimental workflow are illustrated below using Graphviz diagrams.

Caption: Proposed synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on (4-Bromo-2-propylphenyl)cyanamide and its Analogue

For Researchers, Scientists, and Drug Development Professionals

Initial Investigation and a Note on the Target Compound: Initial searches for the chemical properties of "(4-Bromo-2-propylphenyl)cyanamide" did not yield specific results. However, significant data is available for a closely related analogue, (4-Bromo-2-ethylphenyl)cyanamide . This guide will focus on the available information for this ethyl-analogue, as it is presumed to be the compound of interest.

Core Chemical Properties of (4-Bromo-2-ethylphenyl)cyanamide

While detailed experimental data remains elusive in publicly accessible databases, a summary of computed properties for (4-Bromo-2-ethylphenyl)cyanamide provides a foundational understanding of the molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrN₂ | PubChem |

| Molecular Weight | 225.08 g/mol | PubChem |

| IUPAC Name | (4-bromo-2-ethylphenyl)cyanamide | PubChem |

| CAS Number | 921631-56-3 | PubChem |

| Canonical SMILES | CCC1=C(C=CC(=C1)Br)NC#N | PubChem |

| InChI Key | LKUJTQIQJDLXDU-UHFFFAOYSA-N | PubChem |

Note: Experimental values for melting point, boiling point, and solubility are not currently available in the surveyed literature.

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of (4-Bromo-2-ethylphenyl)cyanamide are not explicitly documented in the reviewed scientific literature. However, the synthesis of aryl cyanamides can generally be approached through several established methods. One common strategy involves the reaction of an appropriately substituted aniline with cyanogen bromide.

A generalized workflow for such a synthesis is proposed below. Please note this is a representative method and would require optimization for this specific target molecule.

Caption: A generalized synthetic workflow for the preparation of aryl cyanamides.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for (4-Bromo-2-ethylphenyl)cyanamide. The cyanamide functional group itself is present in compounds with a range of biological activities. For instance, the parent compound, cyanamide, is known to be an inhibitor of aldehyde dehydrogenase. However, extrapolating this activity to the significantly more complex (4-Bromo-2-ethylphenyl)cyanamide would be highly speculative without dedicated experimental investigation.

Visualization of Logical Relationships

Due to the absence of data on signaling pathways or complex experimental workflows, a diagram illustrating the logical relationship in the data acquisition process for this report is provided.

Caption: Logical workflow of the data retrieval and reporting process for this technical guide.

Spectroscopic and Synthetic Profile of (4-Bromo-2-propylphenyl)cyanamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated spectroscopic data and a generalized synthetic protocol for the novel compound (4-Bromo-2-propylphenyl)cyanamide. Due to the absence of published experimental data for this specific molecule, this document leverages data from structurally analogous compounds to predict its spectral characteristics. This information is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of similar chemical structures and functional groups reported in publicly available chemical databases.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | d | 1H | Ar-H |

| ~ 7.3 | dd | 1H | Ar-H |

| ~ 7.2 | d | 1H | Ar-H |

| ~ 2.6 | t | 2H | -CH₂- (propyl) |

| ~ 1.6 | sextet | 2H | -CH₂- (propyl) |

| ~ 0.9 | t | 3H | -CH₃ (propyl) |

| Variable | br s | 1H | -NH- |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~ 140 | Ar-C |

| ~ 135 | Ar-C |

| ~ 132 | Ar-C |

| ~ 125 | Ar-C (C-Br) |

| ~ 120 | Ar-C |

| ~ 118 | Ar-C |

| ~ 115 | -C≡N |

| ~ 32 | -CH₂- (propyl) |

| ~ 24 | -CH₂- (propyl) |

| ~ 14 | -CH₃ (propyl) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3300 | N-H stretch |

| ~ 2230 | C≡N (cyanamide) stretch |

| ~ 2960-2850 | C-H (aliphatic) stretch |

| ~ 1600-1450 | C=C (aromatic) stretch |

| ~ 1050 | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| Ion | [M+H]⁺ | [M+Na]⁺ |

| Expected m/z | 239.02/241.02 | 261.00/263.00 |

Note: The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound, based on standard methods for the synthesis of aromatic cyanamides.

Synthesis of this compound

Materials:

-

4-Bromo-2-propylaniline

-

Cyanogen bromide (CNBr)

-

Anhydrous solvent (e.g., Diethyl ether, THF)

-

Base (e.g., Triethylamine, Sodium carbonate)

-

Standard laboratory glassware and stirring apparatus

-

Purification setup (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-2-propylaniline (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add the base (1.1 equivalents) to the solution and stir.

-

Addition of Cyanogen Bromide: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of cyanogen bromide (1 equivalent) in the same anhydrous solvent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Spectroscopic Characterization

The synthesized compound should be characterized using the following spectroscopic techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃).

-

Infrared (IR) Spectroscopy: An IR spectrum should be obtained using an FTIR spectrometer. The sample can be analyzed as a thin film or a KBr pellet.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the compound.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for spectroscopic characterization.

Technical Whitepaper: (4-Bromo-2-propylphenyl)cyanamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound (4-Bromo-2-propylphenyl)cyanamide is not readily found in existing chemical databases. Therefore, this document serves as a prospective technical guide, outlining a proposed synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous compounds.

Introduction

This compound is a novel aromatic compound featuring a bromo, a propyl, and a cyanamide functional group. The presence of the bromine atom and the cyanamide moiety suggests potential for unique chemical reactivity and biological activity. Brominated aromatic compounds are known for a wide range of biological effects, including antimicrobial, anticancer, and enzyme-inhibiting properties. Cyanamides are versatile intermediates in organic synthesis and are present in some biologically active molecules. This whitepaper provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols for its preparation and characterization, and a prospective evaluation of its potential biological significance.

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 4-bromo-2-propylaniline. The key transformation is the introduction of the cyanamide group onto the aniline nitrogen. A common and effective method for this is the reaction with cyanogen bromide.

2.1. Proposed Synthetic Scheme

A potential synthetic route is outlined below. The first step involves the protection of the aniline, followed by bromination, deprotection, and finally cyanation. However, a more direct route starting from 4-bromo-2-propylaniline is proposed here for efficiency.

Caption: Proposed synthesis of this compound.

2.2. Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromo-2-propylaniline

-

Cyanogen bromide (Caution: Highly toxic)

-

Sodium bicarbonate (NaHCO3)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

In a well-ventilated fume hood, dissolve 4-bromo-2-propylaniline (1.0 eq) in a mixture of THF and water (2:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.0 eq) to the solution with stirring.

-

Slowly add a solution of cyanogen bromide (1.1 eq) in THF to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench with water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

2.3. Characterization Protocols

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR (in CDCl₃) | Peaks corresponding to the aromatic protons (likely two doublets and a singlet), the propyl group protons (a triplet, a sextet, and a triplet), and a broad singlet for the N-H proton. |

| ¹³C NMR (in CDCl₃) | Resonances for the aromatic carbons, the propyl group carbons, and a characteristic peak for the cyanamide carbon (around 110-120 ppm). |

| FT-IR (thin film or KBr) | A sharp absorption band around 2200-2250 cm⁻¹ for the C≡N stretch of the cyanamide group, and a band around 3200-3400 cm⁻¹ for the N-H stretch. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of C₁₀H₁₁BrN₂. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed. |

| Melting Point | A sharp melting point range for the crystalline solid. |

| Elemental Analysis | The calculated elemental composition should be within ±0.4% of the experimental values for C, H, N, and Br. |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁BrN₂ |

| Molecular Weight | 239.11 g/mol |

| CAS Number | Not available |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water. |

| LogP | Estimated to be in the range of 3.0-4.0 |

Potential Biological Activity and Signaling Pathways

While no biological data exists for this compound, the activities of structurally related brominated aromatic compounds and bromophenols can provide insights into its potential biological profile.

4.1. Potential Biological Activities

-

Anticancer Activity: Many brominated compounds have demonstrated cytotoxic effects against various cancer cell lines. The presence of the lipophilic propyl group and the bromine atom may enhance cell membrane permeability and interaction with intracellular targets.

-

Antimicrobial Activity: Bromophenols are known to possess antibacterial and antifungal properties.

-

Enzyme Inhibition: The cyanamide group can act as a bioisostere for other functional groups and may interact with the active sites of various enzymes.

-

Modulation of Ion Channels: Some bromophenols have been shown to affect cellular calcium signaling, potentially by interacting with ion channels.[1]

4.2. Hypothetical Signaling Pathway: Modulation of Calcium Signaling

Based on literature reports for other bromophenols, a potential mechanism of action for this compound could involve the modulation of intracellular calcium levels. This could occur through various mechanisms, such as inhibition of voltage-gated calcium channels or interference with calcium release from intracellular stores.

References

An In-depth Technical Guide on the Molecular Structure and Synthesis of (4-Bromo-2-propylphenyl)cyanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic approaches for (4-Bromo-2-propylphenyl)cyanamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related analog, (4-Bromo-2-ethylphenyl)cyanamide, and established general protocols for the synthesis of substituted aryl cyanamides. The document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, chemical synthesis, and drug development, offering insights into the characterization and potential applications of this class of compounds. All quantitative data is presented in structured tables, and a generalized synthetic workflow is visualized using the DOT language.

Introduction

Substituted aryl cyanamides are a class of organic compounds that have garnered interest in medicinal chemistry and materials science due to their unique electronic properties and versatile reactivity. The cyanamide functional group (-N(R)-C≡N) can act as a bioisostere for other functional groups and is a valuable precursor for the synthesis of more complex nitrogen-containing heterocycles. The presence of a bromine atom and a propyl group on the phenyl ring of this compound is anticipated to modulate its lipophilicity, metabolic stability, and target-binding interactions, making it a molecule of interest for further investigation.

This guide will systematically present the known and predicted molecular characteristics of this compound, drawing comparisons with its ethyl analog where necessary. Furthermore, it will outline detailed, generalized experimental protocols for its synthesis and purification.

Molecular Structure and Properties

Direct experimental data for this compound is not extensively available in public databases. Therefore, the following tables summarize the computed properties for the target compound and the available data for the closely related (4-Bromo-2-ethylphenyl)cyanamide for comparative purposes.

Chemical Identifiers

| Identifier | This compound (Predicted) | (4-Bromo-2-ethylphenyl)cyanamide[1] |

| IUPAC Name | This compound | (4-bromo-2-ethylphenyl)cyanamide |

| Molecular Formula | C10H11BrN2 | C9H9BrN2 |

| SMILES | CCC1=C(C=CC(=C1)Br)NC#N | CCC1=C(C=CC(=C1)Br)NC#N |

| InChI | InChI=1S/C10H11BrN2/c1-2-6-8-5-9(11)3-4-10(8)13-7-12/h3-5,13H,2,6H2,1H3 | InChI=1S/C9H9BrN2/c1-2-7-5-8(10)3-4-9(7)12-6-11/h3-5,12H,2H2,1H3 |

| InChIKey | (Predicted) | LKUJTQIQJDLXDU-UHFFFAOYSA-N |

| CAS Number | Not available | 921631-56-3 |

Physicochemical Properties

| Property | This compound (Predicted) | (4-Bromo-2-ethylphenyl)cyanamide[1] |

| Molecular Weight | 239.11 g/mol | 225.08 g/mol |

| Monoisotopic Mass | 238.01056 Da | 223.99491 Da |

| XLogP3 | ~3.8 | 3.4 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 3 | 2 |

| Topological Polar Surface Area | 35.8 Ų | 35.8 Ų |

Experimental Protocols: Synthesis of Aryl Cyanamides

While a specific protocol for this compound is not documented, the synthesis of substituted aryl cyanamides can be achieved through several established methods. The most common approach involves the N-cyanation of the corresponding aniline derivative using a cyanating agent.

General Synthesis of this compound from 4-Bromo-2-propylaniline

This protocol is a generalized procedure based on the widely used von Braun reaction, which utilizes cyanogen bromide for the N-cyanation of amines.

Materials:

-

4-Bromo-2-propylaniline

-

Cyanogen bromide (BrCN)

-

Diethyl ether (anhydrous)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO4) (anhydrous)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve 4-Bromo-2-propylaniline (1.0 eq) in anhydrous diethyl ether.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Cyanating Agent: Dissolve cyanogen bromide (1.1 eq) in a minimal amount of anhydrous diethyl ether and add it dropwise to the stirred aniline solution over a period of 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Safety Note: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted aryl cyanamide.

References

Retrosynthetic Analysis of (4-Bromo-2-propylphenyl)cyanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the retrosynthetic analysis of (4-Bromo-2-propylphenyl)cyanamide, a molecule of interest in medicinal chemistry and materials science. This document provides plausible synthetic routes, detailed experimental protocols for key transformations, and quantitative data from analogous reactions to guide laboratory synthesis.

Retrosynthetic Strategy

The retrosynthetic analysis of this compound reveals a convergent synthetic strategy, beginning from readily available starting materials. The primary disconnections are made at the cyanamide functional group and the aromatic substitutions.

Caption: Retrosynthetic analysis of this compound.

The key intermediate identified is 4-bromo-2-propylaniline . This intermediate can be synthesized from 2-propylaniline , which in turn can be prepared from aniline . The final step involves the introduction of the cyanamide group onto the aniline precursor.

Proposed Synthetic Pathway

The forward synthesis is proposed as a three-stage process, outlined below.

Caption: Proposed multi-step synthesis of the target molecule.

An alternative to the protection-bromination-deprotection sequence (Steps 3-5) for the synthesis of 4-bromo-2-propylaniline is a direct Sandmeyer reaction on 2-propylaniline.

Experimental Protocols

The following are detailed experimental protocols for the key transformations. These are based on established procedures for analogous reactions and may require optimization for the specific substrates.

Synthesis of 2-Propylaniline (from Aniline)

This two-step procedure involves the Friedel-Crafts acylation of aniline followed by reduction.

Step 1: Friedel-Crafts Acylation of Aniline with Propionyl Chloride

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq.) dropwise.

-

After the addition is complete, add aniline (1.0 eq.) in DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture carefully onto crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(2-propionylphenyl)acetamide.

Step 2: Reduction of the Acyl Group

A Clemmensen or Wolff-Kishner reduction can be employed to reduce the ketone to the corresponding alkyl group.

-

Clemmensen Reduction:

-

Add the crude N-(2-propionylphenyl)acetamide (1.0 eq.) to a flask containing amalgamated zinc (prepared from zinc dust and mercuric chloride) and concentrated hydrochloric acid.

-

Reflux the mixture for 24-48 hours, with periodic additions of concentrated HCl.

-

After cooling, decant the aqueous solution and extract with a suitable organic solvent (e.g., toluene).

-

Neutralize the aqueous layer with sodium hydroxide and extract with the same solvent.

-

Combine the organic extracts, wash with water, dry, and concentrate to give 2-propylaniline.

-

Synthesis of 4-Bromo-2-propylaniline (from 2-Propylaniline)

This procedure involves the protection of the amino group, followed by bromination and deprotection.

Step 1: Acetylation of 2-Propylaniline

-

Dissolve 2-propylaniline (1.0 eq.) in a mixture of water and concentrated hydrochloric acid.

-

To this solution, add acetic anhydride (1.1 eq.) followed immediately by a solution of sodium acetate in water.

-

Stir the mixture vigorously; the N-(2-propylphenyl)acetamide will precipitate.

-

Cool the mixture in an ice bath and collect the solid by vacuum filtration.

Step 2: Bromination of N-(2-Propylphenyl)acetamide

-

Dissolve the N-(2-propylphenyl)acetamide (1.0 eq.) in glacial acetic acid.

-

Add a solution of bromine (1.05 eq.) in acetic acid dropwise with stirring, maintaining the temperature below 20 °C.

-

After the addition is complete, stir for an additional 1-2 hours at room temperature.

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the solid N-(4-bromo-2-propylphenyl)acetamide by vacuum filtration and wash with water.

Step 3: Hydrolysis of N-(4-Bromo-2-propylphenyl)acetamide

-

Reflux the crude N-(4-bromo-2-propylphenyl)acetamide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the 4-bromo-2-propylaniline.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired product.

Synthesis of this compound

This final step involves the direct cyanation of 4-bromo-2-propylaniline.

-

Dissolve 4-bromo-2-propylaniline (1.0 eq.) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of cyanogen bromide (1.1 eq.) in the same solvent dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Quantitative Data

The following tables summarize representative quantitative data for reactions analogous to those described in the experimental protocols. Note that yields are highly dependent on specific reaction conditions and may vary.

Table 1: Representative Yields for the Synthesis of Substituted Anilines

| Reaction Step | Starting Material | Product | Reagents and Conditions | Representative Yield (%) |

| Friedel-Crafts Acylation | Anisole | 4-Methoxyacetophenone | Acetyl chloride, AlCl₃, DCM | ~90 |

| Clemmensen Reduction | Acetophenone | Ethylbenzene | Zn(Hg), conc. HCl, reflux | 70-80 |

| Acetylation | Aniline | Acetanilide | Acetic anhydride, NaOAc | >90 |

| Bromination | Acetanilide | 4-Bromoacetanilide | Br₂, Acetic Acid | 80-85 |

| Hydrolysis | 4-Bromoacetanilide | 4-Bromoaniline | HCl, Ethanol, reflux | ~90 |

| Sandmeyer Bromination | 2-Methylaniline | 2-Bromo-1-methylbenzene | NaNO₂, HBr, CuBr | ~80 |

Table 2: Representative Yields for Cyanation Reactions

| Reaction Step | Starting Material | Product | Reagents and Conditions | Representative Yield (%) |

| Cyanation of Aniline | 4-Bromoaniline | (4-Bromophenyl)cyanamide | BrCN, Ether | Moderate to Good |

| Palladium-catalyzed Cyanation | Aryl Bromide | Aryl Nitrile | K₄[Fe(CN)₆], Pd catalyst | 83-96[1] |

Logical Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow from starting material to purified product.

This guide provides a comprehensive framework for the retrosynthetic analysis and laboratory synthesis of this compound. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and available analytical instrumentation.

References

In-depth Technical Guide: Stability and Storage of (4-Bromo-2-propylphenyl)cyanamide

Chemical and Physical Properties

(4-Bromo-2-propylphenyl)cyanamide is an aromatic compound containing a bromo, a propyl, and a cyanamide functional group. Its chemical structure suggests it would be a solid at room temperature with limited solubility in water and better solubility in organic solvents.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrN₂ | - |

| Molecular Weight | 239.11 g/mol | - |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Stability Profile and Storage Recommendations

Direct stability studies, including degradation kinetics and shelf-life determination for this compound, have not been reported in the reviewed literature. However, based on the stability of similar aromatic cyanamides and brominated aromatic compounds, the following general recommendations can be made:

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dark place. Refrigeration (2-8°C) may be advisable for long-term storage. | To minimize thermal degradation. |

| Light | Protect from light. | Aromatic compounds, particularly brominated ones, can be susceptible to photolytic degradation. |

| Moisture | Store in a dry environment. Keep container tightly sealed. | The cyanamide group can be susceptible to hydrolysis, potentially forming the corresponding urea derivative. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | To prevent oxidative degradation. |

| Incompatibilities | Avoid strong oxidizing agents and strong bases. | To prevent chemical reactions that could degrade the compound. |

It is crucial to note that these are general guidelines. The actual stability of this compound under various conditions would need to be determined through formal stability testing.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be hypothesized. These would need to be investigated through forced degradation studies.

Hydrolysis

The cyanamide functional group can undergo hydrolysis, particularly under acidic or basic conditions, to form the corresponding urea derivative, (4-Bromo-2-propylphenyl)urea.

Oxidation

The aromatic ring and the propyl side chain could be susceptible to oxidation, leading to a variety of degradation products.

Photodegradation

Aromatic bromine compounds can be labile to UV light, which could lead to debromination or other complex photochemical reactions.

Thermal Degradation

At elevated temperatures, decomposition of the molecule could occur, potentially through cleavage of the functional groups from the aromatic ring.

Logical Flow for Investigating Degradation Pathways

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a series of experiments following established guidelines for forced degradation studies would be necessary.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Table 3: General Protocol for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80°C) |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 60-80°C) |

| Oxidation | 3-30% H₂O₂, room temperature or heated |

| Thermal Degradation | Solid-state heating at various temperatures (e.g., 60°C, 80°C, 105°C) |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) |

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, would need to be developed and validated. This method should be capable of separating the parent compound from all potential degradation products. Mass spectrometry (MS) would be crucial for the identification of unknown degradants.

Workflow for Stability-Indicating Method Development

Caption: A typical workflow for the development and validation of a stability-indicating HPLC method.

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature reveals no specific information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. This is a critical knowledge gap, as understanding the biological context is often essential for interpreting the significance of the compound's stability and degradation products. Without this information, it is not possible to create diagrams of signaling pathways as requested.

Conclusion and Future Directions

The stability and storage of this compound are currently not well-documented in publicly available sources. While general principles of chemical stability provide a framework for handling and storage, empirical data is lacking. To establish a comprehensive understanding, the following studies are recommended:

-

Forced Degradation Studies: To identify potential degradation products and pathways under various stress conditions.

-

Quantitative Stability Studies: To determine the degradation kinetics and establish a shelf-life under defined storage conditions (e.g., ICH stability zones).

-

Biological Activity Screening: To elucidate any potential pharmacological or toxicological effects and to identify any associated signaling pathways.

The generation of this data would be invaluable for researchers, scientists, and drug development professionals working with this compound, enabling its safe and effective use.

Electrophilic aromatic bromination of 2-propylaniline derivatives

An In-depth Technical Guide to the Electrophilic Aromatic Bromination of 2-Propylaniline Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. For aniline and its derivatives, this reaction is particularly significant due to the potent activating and ortho-, para-directing nature of the amino group. The resulting bromoanilines are highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

This technical guide focuses on the electrophilic aromatic bromination of 2-propylaniline derivatives. We will explore the underlying mechanisms, regioselectivity, and provide quantitative data and detailed experimental protocols to facilitate the synthesis of key brominated products, primarily the 4-bromo-2-propylaniline isomer.

Mechanism and Regioselectivity

The bromination of 2-propylaniline proceeds via the classical electrophilic aromatic substitution (EAS) mechanism. The amino group (-NH₂) is a powerful activating group, donating electron density into the aromatic ring through resonance. This significantly increases the nucleophilicity of the ring, particularly at the ortho- and para-positions, making it highly susceptible to attack by an electrophile (e.g., Br⁺).

The overall transformation involves two primary steps:

-

Attack of the electron-rich aromatic ring on the bromine electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

-

Deprotonation of the arenium ion by a weak base to restore aromaticity and yield the brominated product.

Regioselectivity:

In 2-propylaniline, two substituents guide the position of the incoming electrophile:

-

Amino (-NH₂) Group: A strongly activating ortho-, para-director.

-

Propyl (-CH₂CH₂CH₃) Group: A weakly activating ortho-, para-director.

Both groups direct towards the same positions (C4 and C6). However, the para-position (C4) is overwhelmingly favored for two main reasons:

-

Electronic Effects: The amino group's activating effect is strongest at the para-position.

-

Steric Hindrance: The propyl group at the C2 position sterically hinders the approach of the electrophile to the adjacent C6 (ortho) position.

This combination of electronic and steric factors results in high regioselectivity, making 4-bromo-2-propylaniline the major product.

Quantitative Data Summary

Direct bromination of unprotected anilines can be achieved with high yields and excellent regioselectivity using copper(II) bromide in an ionic liquid solvent system. The following table summarizes results for various 2-substituted anilines, with 2-methylaniline serving as a close analogue for 2-propylaniline.[1][2]

Table 1: Regioselective Bromination of 2-Substituted Anilines with CuBr₂ [2]

| Entry | Substrate (Analogue for 2-Propylaniline) | Reaction Time (hours) | Yield of 4-Bromo Product (%) | Other Isomers Detected (%) |

| 1 | 2-Methylaniline | 1 | 95 | — |

| 2 | 2-Methoxyaniline | 1 | 95 | — |

| 3 | 2-Fluoroaniline | 0.5 | 91 | 1.2 |

| 4 | 2-Trifluoromethylaniline | 1 | 92 | 2.8 |

| 5 | 2-Nitroaniline | 3 | 88 | — |

Reaction Conditions: All reactions were performed with the substrate (100 mmol) and CuBr₂ (3 equiv) at room temperature in 1-hexyl-3-methylimidazolium bromide.[2] Data Source: Wen, R., et al. (2012). Beilstein Journal of Organic Chemistry.[2]

The data clearly indicates that for both electron-donating (methyl, methoxy) and electron-withdrawing (fluoro, trifluoromethyl, nitro) substituents at the C2 position, the bromination occurs with very high selectivity for the C4 (para) position.[1][2]

Experimental Protocols

Protocol: Para-Bromination of 2-Alkylanilines using Copper(II) Bromide

This protocol is adapted from the work of Wen, et al. (2012) for the regioselective bromination of unprotected aniline derivatives on a 100 mmol scale.[1][2]

Materials:

-

2-Propylaniline (or other 2-substituted aniline): 100 mmol

-

Copper(II) Bromide (CuBr₂): 300 mmol (3 equivalents)

-

1-hexyl-3-methylimidazolium bromide ([HMIM]Br): ~150 mL

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., 500 mL round-bottom flask), add the ionic liquid, 1-hexyl-3-methylimidazolium bromide (~150 mL).

-

Reagent Addition: Add copper(II) bromide (300 mmol) to the ionic liquid and stir until a homogeneous solution is formed.

-

Substrate Addition: Add the 2-propylaniline (100 mmol) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). For electron-donating substrates like 2-propylaniline, the reaction is typically complete within 1-2 hours.[2]

-

Work-up:

-

Once the reaction is complete, add ethyl acetate (~100 mL) to the mixture to extract the product.

-

Separate the organic layer. Perform two additional extractions of the ionic liquid phase with ethyl acetate (~50 mL each).

-

Combine all organic extracts.

-

-

Purification:

-

Wash the combined organic phase twice with a saturated solution of sodium chloride (brine).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution to remove the drying agent.

-

Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Final Purification: If necessary, purify the crude product further by flash column chromatography on silica gel to obtain the pure 4-bromo-2-propylaniline.

Conclusion

The electrophilic aromatic bromination of 2-propylaniline derivatives can be performed with a high degree of regioselectivity to yield the corresponding 4-bromo isomer as the major product. The strong para-directing effect of the amino group, combined with the steric hindrance imposed by the C2-propyl substituent, effectively blocks the ortho-position (C6), guiding the electrophile to the C4 position. Modern protocols, such as the use of copper(II) bromide in ionic liquids, offer mild, efficient, and highly selective methods for synthesizing these valuable compounds without the need for protecting the aniline's amino group.[1][2] This guide provides the foundational data and methodologies for researchers to successfully implement these transformations in a laboratory setting.

References

- 1. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Preparation of 4-Bromoaniline (P-bromoaniline) | Ambeed [ambeed.com]

A-Comprehensive-Guide-to-the-Cyanation-of-Brominated-Aromatic-Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a nitrile (-CN) group into aromatic scaffolds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl nitriles are not only valuable precursors for a variety of functional groups, including carboxylic acids, amines, and tetrazoles, but they are also integral components of numerous commercial drugs.[1][2][3] The cyanation of readily available brominated aromatic compounds represents a direct and efficient route to these important building blocks. This guide provides a detailed overview of the primary catalytic methods for this transformation, complete with experimental protocols, comparative data, and mechanistic diagrams to aid in both understanding and practical application.

Overview of Cyanation Methodologies

Historically, the synthesis of aryl nitriles was dominated by classical methods like the Sandmeyer and Rosenmund-von Braun reactions.[2][4][5][6] While effective, these reactions often require harsh conditions, superstoichiometric amounts of toxic copper(I) cyanide, and can suffer from limited functional group tolerance.[2][4][7][8] The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field, with palladium, copper, and nickel-based systems now offering milder, more versatile, and efficient alternatives.[2][3][9]

A significant advancement in making these processes safer and more environmentally benign has been the development of less toxic cyanide sources. While traditional reagents like KCN and NaCN are effective, their high toxicity poses significant handling risks.[2] Zinc cyanide (Zn(CN)₂) is a widely used alternative with approximately 10% of the toxicity of its alkali metal counterparts.[2] A major breakthrough was the introduction of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive, as a viable cyanide source in palladium- and copper-catalyzed reactions.[2][10][11][12][13] More recently, various organic cyanating agents have also been explored to further enhance the safety profile of these transformations.[1][14]

Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation is one of the most robust and widely used methods for the synthesis of aryl nitriles from aryl bromides due to its broad functional group compatibility and high efficiency.[3][15] These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A key challenge is the potential for catalyst poisoning by excess cyanide ions, which can bind to and deactivate the palladium center.[2] Methodologies have been developed to circumvent this issue, often by using cyanide sources with low solubility in organic solvents or by employing specific ligands that promote the desired catalytic turnover.[2]

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cyanation experiment.

Detailed Experimental Protocol: Cyanation using K₄[Fe(CN)₆]

This protocol is adapted from a general method for the palladium-catalyzed cyanation of aryl bromides using the non-toxic cyanide source K₄[Fe(CN)₆]·3H₂O.[2]

-

Reagent Preparation: To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., a palladacycle, 0.5-1 mol%), the appropriate phosphine ligand (e.g., L1 or L2 as described in the literature, 1-2 mol%), and K₄[Fe(CN)₆]·3H₂O (0.5 equivalents).[2]

-

Inert Atmosphere: Seal the tube with a Teflon-lined screw-cap septum. Evacuate the vessel and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]

-

Addition of Reactants: Add the aryl bromide (1.0 mmol), dioxane (2.5 mL), and a 0.05 M solution of potassium acetate (KOAc) in degassed water (2.5 mL) via syringe.[2]

-

Reaction Conditions: Place the sealed tube in a preheated oil bath or heating block at 100 °C and stir vigorously for 1-3 hours.[2]

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aryl nitrile.

Quantitative Data for Palladium-Catalyzed Cyanation

The following table summarizes the yields for the cyanation of various brominated aromatic compounds using a palladium-catalyzed system with K₄[Fe(CN)₆] as the cyanide source.

| Entry | Aryl Bromide | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | 0.5 | 1 | 98 |

| 2 | Ethyl 4-bromobenzoate | 1.0 | 1 | 97 |

| 3 | 4'-Bromoacetophenone | 1.0 | 1 | 99 |

| 4 | 4-Bromo-N,N-dimethylaniline | 0.5 | 1 | 98 |

| 5 | 2-Bromopyridine | 1.0 | 3 | 91 |

| 6 | 3-Bromothiophene | 1.0 | 1 | 85 |

| 7 | 1-Bromo-4-(trifluoromethyl)benzene | 1.0 | 1 | 90 |

Conditions: Aryl bromide (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), Pd precatalyst, ligand, KOAc (0.125 equiv), dioxane/H₂O (1:1), 100 °C. Data adapted from literature reports.[2]

Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

The Rosenmund-von Braun reaction is a classical method for converting aryl halides to aryl nitriles using copper(I) cyanide (CuCN).[4][5][6][16] Traditional protocols required high temperatures (150-250 °C) and stoichiometric amounts of CuCN.[7][8] Modern advancements have led to the development of milder, catalytic versions that often employ ligands to facilitate the reaction at lower temperatures.[4][7][11][17][18] A notable improvement is the "domino" halide exchange-cyanation, where an aryl bromide is converted in situ to the more reactive aryl iodide, followed by cyanation.[7][17][18]

Proposed Catalytic Cycle for Copper-Catalyzed Cyanation

The mechanism for the copper-catalyzed cyanation is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and regenerate the active Cu(I) catalyst.

Detailed Experimental Protocol: Domino Halide Exchange-Cyanation

This protocol is based on the work of Buchwald and colleagues for the cyanation of aryl bromides.[7][17][18]

-

Reaction Setup: In a glovebox, add CuI (10 mol%), KI (20 mol%), and NaCN (1.2 equivalents) to an oven-dried Schlenk tube.

-

Addition of Reagents: Outside the glovebox, add the aryl bromide (1.0 mmol), the diamine ligand (e.g., N,N'-dimethylethylenediamine, 1.0 equivalent), and toluene (2 mL) under a nitrogen atmosphere.

-

Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 110 °C for the specified time (typically 24 hours).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the pure aryl nitrile.

Quantitative Data for Copper-Catalyzed Cyanation

The table below shows representative yields for the copper-catalyzed domino cyanation of various aryl bromides.

| Entry | Aryl Bromide | Ligand | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | N,N'-Dimethylethylenediamine | 24 | 95 |

| 2 | 1-Bromo-4-methoxybenzene | N,N'-Dimethylethylenediamine | 24 | 97 |

| 3 | 4-Bromobenzotrifluoride | N,N'-Dimethylethylenediamine | 24 | 89 |

| 4 | 2-Bromonaphthalene | N,N'-Dimethylethylenediamine | 24 | 98 |

| 5 | 3-Bromopyridine | N,N'-Dimethylethylenediamine | 24 | 85 |

| 6 | 1-Bromo-2-naphthol | N,N'-Dimethylethylenediamine | 24 | 94 |

Conditions: Aryl bromide (1 mmol), CuI (10 mol%), KI (20 mol%), NaCN (1.2 equiv), Ligand (1.0 equiv), Toluene, 110 °C. Data adapted from literature.[7]

Nickel-Catalyzed Cyanation

Nickel-catalyzed cyanation has emerged as a powerful and cost-effective alternative to palladium-based systems.[1] Nickel catalysts can effectively couple a wide range of aryl bromides and chlorides with various cyanide sources, including Zn(CN)₂, K₄[Fe(CN)₆], and even organic nitriles.[1][19][20][21][22][23][24][25][26] These reactions often proceed under mild conditions and exhibit excellent functional group tolerance.[1][19]

Detailed Experimental Protocol: Cyanation using Zn(CN)₂

This protocol is a general procedure for the nickel-catalyzed cyanation of aryl bromides using Zn(CN)₂.[24]

-

Catalyst Preparation: In a glovebox, add NiCl₂·6H₂O (5 mol%), a phosphine ligand (e.g., dppf, 5 mol%), and zinc dust (15 mol%) to a reaction vial.

-

Addition of Reagents: Add Zn(CN)₂ (0.6 equivalents), DMAP (4-dimethylaminopyridine, 1.5 equivalents), and the aryl bromide (1.0 mmol).

-

Solvent and Sealing: Add acetonitrile (2 mL), seal the vial with a Teflon-lined cap, and remove it from the glovebox.

-

Reaction Conditions: Place the vial in a preheated heating block at 80 °C and stir for 12-24 hours.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel, eluting with additional ethyl acetate.

-

Purification: Concentrate the filtrate and purify the crude product via column chromatography to yield the aryl nitrile.

Quantitative Data for Nickel-Catalyzed Cyanation

The following table presents the yields for the nickel-catalyzed cyanation of several brominated aromatic compounds with Zn(CN)₂.

| Entry | Aryl Bromide | Catalyst System | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | NiCl₂·6H₂O/dppf/Zn | 80 | 95 |

| 2 | 4'-Bromoacetophenone | NiCl₂·6H₂O/dppf/Zn | 80 | 92 |

| 3 | Methyl 4-bromobenzoate | NiCl₂·6H₂O/dppf/Zn | 80 | 88 |

| 4 | 4-Bromobenzonitrile | NiCl₂·6H₂O/dppf/Zn | 80 | 96 |

| 5 | 3-Bromopyridine | NiCl₂·6H₂O/dppf/Zn | 80 | 85 |

| 6 | 2-Bromothiophene | NiCl₂·6H₂O/dppf/Zn | 80 | 78 |

Conditions: Aryl bromide (1 mmol), Zn(CN)₂ (0.6 equiv), Catalyst (5 mol%), DMAP (1.5 equiv), Acetonitrile, 12-24 h. Data adapted from literature.[20][24]

Applications in Drug Development

The cyanation of brominated aromatic compounds is a key strategy in the synthesis of many pharmaceuticals. The nitrile group can act as a bioisostere for other functional groups, modulate the physicochemical properties of a molecule, or serve as a synthetic handle for further elaboration.[1] For example, this methodology was applied in the synthesis of Lersivirine, a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV.[27] Other notable drugs containing an aryl nitrile moiety include the antidepressant Citalopram and the antineoplastic agent Letrozole.[2][24] The development of mild and functional-group-tolerant cyanation methods is therefore of high importance for late-stage functionalization in drug discovery programs.[28]

Conclusion

The transition metal-catalyzed cyanation of brominated aromatic compounds has evolved into a highly efficient and versatile synthetic tool. Palladium, copper, and nickel catalysts each offer distinct advantages, and the development of safer cyanide sources has significantly improved the practicality and environmental footprint of these reactions. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively implement these powerful transformations in their own work. Future efforts in this field will likely focus on further expanding the substrate scope, developing even milder reaction conditions, and discovering new, sustainable catalyst systems.

References

- 1. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]

- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 12. soran.edu.iq [soran.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. Non-toxic cyanide sources and cyanating agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. 2024.sci-hub.ru [2024.sci-hub.ru]

- 16. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 17. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]

- 18. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide [mdpi.com]

- 20. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. | Semantic Scholar [semanticscholar.org]

- 21. Nickel-Catalyzed Cyanation of (Hetero)aryl Bromides Using DABAL-Me3 as a Soluble Reductant [organic-chemistry.org]

- 22. Nickel-catalyzed cyanation reaction of aryl/alkenyl halides with alkyl isocyanides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Health and Safety of (4-Bromo-2-propylphenyl)cyanamide

Disclaimer: No direct toxicological or safety data for (4-Bromo-2-propylphenyl)cyanamide has been found in the available scientific literature and safety data repositories. This guide has been compiled by extrapolating information from structurally related compounds, including brominated phenyl derivatives, compounds containing a propylphenyl group, and other cyanamide compounds. The information presented herein should be treated as a preliminary hazard assessment and not as a definitive toxicological profile. All handling and experimental procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.

This technical guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the potential health and safety considerations for this compound. Due to the absence of specific data, this document focuses on providing a framework for hazard assessment, recommended safety protocols, and general experimental designs for toxicological evaluation.

Hazard Identification and Classification

The hazard profile of this compound can be inferred by considering its structural components: the brominated phenyl group, the propyl substituent, and the cyanamide functional group.

Table 1: Summary of Potential Hazards Based on Structural Analogs

| Hazard Classification | Potential Effects | Rationale Based on Structural Analogs | Citations |

| Acute Toxicity (Oral) | Harmful if swallowed. | Cyanamide and its derivatives are toxic if swallowed. The oral LD50 for cyanamide in rats is 125 mg/kg. | [1][2] |

| Acute Toxicity (Dermal) | Harmful in contact with skin. | Cyanamide is toxic in contact with skin. | [1] |

| Skin Corrosion/Irritation | Causes skin irritation, potentially severe. | Brominated phenols and cyanamide compounds are known to cause skin irritation. Cyanamide can cause severe skin burns. | [2][3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Brominated phenols and cyanamide compounds are known to cause serious eye irritation. | [2][3] |

| Skin Sensitization | May cause an allergic skin reaction. | Cyanamide may cause sensitization by skin contact. | [2][4] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Some cyanamide derivatives have been investigated for genotoxicity. | [5] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Cyanamide is suspected of damaging fertility or the unborn child. | [1][2] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | Cyanamide may cause damage to organs through prolonged or repeated exposure. | [1][2] |

| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects. | Brominated phenols and cyanamide are harmful to aquatic life with long-lasting effects. | [1][3] |

Physicochemical Properties of a Structurally Similar Compound

While specific data for this compound is unavailable, the properties of a close structural analog, (4-Bromo-2-ethylphenyl)cyanamide, are listed in PubChem.[6]

Table 2: Computed Physicochemical Properties of (4-Bromo-2-ethylphenyl)cyanamide

| Property | Value |

| Molecular Formula | C9H9BrN2 |

| Molecular Weight | 225.08 g/mol |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 223.99491 Da |

| Monoisotopic Mass | 223.99491 Da |

| Topological Polar Surface Area | 35.8 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 184 |

Source: PubChem CID 71423728[6]

Safe Handling and Storage

Given the anticipated hazards, stringent safety protocols are necessary when handling this compound. These recommendations are based on best practices for handling powdered chemical irritants and toxic substances.[7][8][9]

Engineering Controls

-

All work involving the handling of powdered this compound should be conducted in a designated area within a properly functioning chemical fume hood to minimize inhalation exposure.[10]

-

Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

-

Eye Protection: ANSI-certified chemical splash goggles are required.[11]

-

Hand Protection: Chemically compatible gloves, such as butyl rubber, should be worn.[12]

-

Skin and Body Protection: A knee-length lab coat and appropriate protective clothing should be worn to prevent skin exposure.[11]

-

Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[13]

Handling Procedures

-

Avoid the formation of dust and aerosols.[14]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[15]

-

Wash hands thoroughly after handling.[15]

-

For weighing, if a balance cannot be located inside a fume hood, consider using an exhausted balance enclosure or purchasing the material in pre-weighed, sealed vials.[8]

Storage

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep the container tightly closed.[3]

-

Store in a locked cabinet or other secure location.[15]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[15]

Experimental Protocols

Due to the lack of specific studies on this compound, this section provides detailed, generic protocols for preliminary toxicological assessment.

Chemical Hazard Identification Workflow

The first step in working with a new compound is a thorough hazard identification process.[16][17]

Caption: A logical workflow for the systematic identification and mitigation of chemical hazards.

In Vitro Cytotoxicity Assessment Protocol (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability.[18] It measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[18]

-

Cell Seeding:

-

Culture a suitable mammalian cell line (e.g., HeLa, HepG2) to approximately 80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Perform a cell count and dilute the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the 96-well plate and add 100 µL of the diluted compound solutions to the respective wells.

-

Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

After incubation, carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Caption: A generalized experimental workflow for assessing in vitro cytotoxicity using the MTT assay.

Genotoxicity Assessment Strategy

A standard battery of tests is recommended to assess the genotoxic potential of a new chemical.[19][20]

-

Stage 1: In Vitro Testing

-

Stage 2: In Vivo Testing (if Stage 1 is positive)

-

If a positive result is obtained in the in vitro tests, an in vivo test for chromosomal damage using rodent hematopoietic cells (e.g., a micronucleus test) is recommended to evaluate the genotoxic potential in a whole animal system.[19]

-

Potential Signaling Pathways of Interest

No information is available regarding the specific signaling pathways affected by this compound. However, based on the toxicities of related compounds, several pathways could be hypothesized as relevant for investigation. For instance, compounds causing cellular damage and genetic defects may activate stress response and DNA damage pathways.

Disclaimer: The following diagram is a hypothetical representation of cellular pathways that could be investigated and is not based on experimental data for this compound.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. download.basf.com [download.basf.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Genetic toxicology in silico protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (4-Bromo-2-ethylphenyl)cyanamide | C9H9BrN2 | CID 71423728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. safety.duke.edu [safety.duke.edu]

- 9. resources.psi-bfm.com [resources.psi-bfm.com]

- 10. SOP: Irritants | PennEHRS [ehrs.upenn.edu]

- 11. ehss.syr.edu [ehss.syr.edu]

- 12. Phenol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. fauske.com [fauske.com]

- 17. fauske.com [fauske.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. fda.gov [fda.gov]

- 20. who.int [who.int]

- 21. Reference Protocol Guidelines for Genetic-Toxicity Tests - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Synthesis of Phenylcyanamide: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Phenylcyanamide is a valuable chemical scaffold and an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials. Its unique N-C≡N structure allows it to act as a versatile building block for constructing more complex molecules, particularly nitrogen-containing heterocycles like guanidines and amidines. This technical guide provides a comprehensive review of the core synthetic methodologies for phenylcyanamide, focusing on reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate comparison and implementation in a research and development setting.

Core Synthetic Strategies

The synthesis of phenylcyanamide can be broadly categorized into three primary approaches based on the starting material: direct cyanation of aniline, desulfurization of phenylthiourea, and dehydration of phenylurea. Each method presents distinct advantages regarding precursor availability, reaction conditions, and safety considerations.

Direct N-Cyanation of Aniline (von Braun Reaction)

The most established and direct method for synthesizing phenylcyanamide is the electrophilic N-cyanation of aniline. This reaction typically employs the highly reactive and toxic cyanogen bromide (BrCN) and is a variation of the von Braun reaction. The mechanism involves the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of cyanogen bromide, followed by deprotonation, usually with a mild base, to yield the final product.

While effective, the acute toxicity and hazardous nature of cyanogen bromide have driven the development of alternative, safer cyanating agents. Modern approaches often involve the in situ generation of an electrophilic cyanide source from less hazardous precursors like N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂), minimizing direct handling of toxic reagents.[1][2]

Caption: Mechanism of direct N-cyanation of aniline.

Desulfurization of Phenylthiourea